Target Engagement Profile: TRH-R1 Agonist Activity for CNS & Metabolic Programs
2-Bromo-3-(trifluoromethoxy)aniline serves as a structural component in molecules that function as agonists at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) [1]. When incorporated into a specific molecular framework (CHEMBL3600453), it exhibits an EC50 of 2,540 nM at TRH-R1. In comparison, the same framework shows a 50.8-fold higher potency at the TRH-R2 subtype (EC50 = 50 nM), indicating that the compound's scaffold contributes to a distinct selectivity profile that is highly dependent on the specific aniline substitution pattern.
| Evidence Dimension | Agonist activity at TRH-R subtypes |
|---|---|
| Target Compound Data | EC50 = 2,540 nM at mouse TRH-R1 |
| Comparator Or Baseline | EC50 = 50 nM at mouse TRH-R2 (same molecular framework) |
| Quantified Difference | 50.8-fold difference in potency between TRH-R1 and TRH-R2 for the same compound |
| Conditions | HEK293 cells expressing mouse TRH-R1 or TRH-R2; changes in intracellular Ca2+ level measured by FLIPR method |
Why This Matters
This data confirms the compound's utility in generating molecules with defined GPCR activity, which is essential for medicinal chemistry campaigns targeting TRH-R for CNS or metabolic indications.
- [1] BindingDB. (n.d.). BDBM50109038 (CHEMBL3600453) Activity Data. View Source
